Cas no 2549030-55-7 (2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
![2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine structure](https://ja.kuujia.com/scimg/cas/2549030-55-7x500.png)
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-[4-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1-piperazinyl]-4-methyl-6-(1-pyrrolidinyl)pyrimidine
- F6619-3810
- AKOS040708656
- 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- 2549030-55-7
- 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
-
- インチ: 1S/C19H28N6O/c1-14-12-18(24-6-4-5-7-24)21-19(20-14)25-10-8-23(9-11-25)13-17-15(2)22-26-16(17)3/h12H,4-11,13H2,1-3H3
- InChIKey: OSJCPXVDGPYYRK-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(C)=N1)CN1CCN(C2N=C(C)C=C(N=2)N2CCCC2)CC1
計算された属性
- せいみつぶんしりょう: 356.23245954g/mol
- どういたいしつりょう: 356.23245954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.5Ų
じっけんとくせい
- 密度みつど: 1.200±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 567.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 10.60±0.50(Predicted)
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-3810-15mg |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-3810-2μmol |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-3810-75mg |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-3810-10mg |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-3810-10μmol |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-3810-100mg |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-3810-40mg |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-3810-3mg |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-3810-20μmol |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-3810-5μmol |
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
2549030-55-7 | 5μmol |
$94.5 | 2023-09-07 |
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidineに関する追加情報
Introduction to 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2549030-55-7)
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the pyrimidine class, which is well-documented for its role in various therapeutic applications. The presence of multiple nitrogen-containing rings, including a piperazine moiety and a pyrrolidine group, alongside a 3,5-Dimethyl-1,2-oxazol-4-yl substituent, contributes to its complex chemical profile and makes it a promising candidate for further investigation.
The chemical structure of this compound is characterized by a pyrimidine core that is functionalized with various aromatic and aliphatic groups. The 4-substituted piperazine ring enhances its ability to interact with biological targets, while the 6-substituted pyrrolidine ring adds another layer of complexity that may influence its pharmacokinetic properties. These structural elements are critical in determining the compound's efficacy and selectivity in biological systems.
In recent years, there has been a growing interest in developing novel compounds that can modulate neurotransmitter systems. The piperazine moiety in this molecule is particularly noteworthy, as it is known to be a key structural component in many psychoactive drugs. Its ability to bind to serotonin receptors and other neurotransmitter targets makes it a valuable scaffold for designing new therapeutic agents. Furthermore, the 3,5-Dimethyl-1,2-oxazol-4-yl group introduces additional electronic properties that can fine-tune the compound's interactions with biological receptors.
The pyrimidine core of this compound is also of significant interest in medicinal chemistry. Pyrimidines are fundamental building blocks in nucleic acids and have been extensively studied for their antimicrobial and anticancer properties. By incorporating additional functional groups into this core structure, researchers aim to enhance the compound's bioactivity and develop new treatments for various diseases. The 4-methyl and 6-(pyrrolidin-1-yl) substituents further contribute to the molecule's complexity and may play a role in its solubility, metabolic stability, and overall pharmacological profile.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The combination of the piperazine and pyrrolidine rings suggests that it may have effects on multiple neurotransmitter systems simultaneously. This multitarget approach could lead to more effective treatments with fewer side effects compared to traditional monotherapies. Additionally, the 3,5-Dimethyl-1,2-oxazol-4-yl group may contribute to reducing off-target effects by selectively interacting with specific receptors.
Recent studies have begun to explore the pharmacological properties of similar compounds, providing valuable insights into the potential of this molecule. For instance, researchers have found that certain pyrimidine derivatives can modulate serotonin receptor activity, which is relevant for treating conditions such as depression and anxiety. The presence of the piperazine moiety in this compound suggests that it may share similar mechanisms of action while offering new advantages due to its unique structural features.
The synthesis of this compound presents both challenges and opportunities for chemists. The multiple nitrogen-containing rings require careful optimization to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex heterocyclic structures like this one. Techniques such as multi-step organic synthesis and combinatorial chemistry have enabled researchers to rapidly explore large libraries of potential drug candidates.
Once synthesized, the next step is to evaluate the biological activity of this compound through preclinical studies. These studies typically involve testing the molecule's efficacy and safety in cell-based assays and animal models. The results from these experiments will provide critical information about whether this compound has therapeutic potential and which diseases it might be most effective at treating.
The development of new drugs is a lengthy process that requires extensive testing before a compound can reach clinical trials. However, compounds like this one hold promise for addressing unmet medical needs by offering novel mechanisms of action or improved pharmacological profiles compared to existing treatments. The growing body of research on heterocyclic compounds suggests that molecules with complex structures can lead to breakthroughs in drug discovery.
In conclusion,2-{4-[ (3 ,5 -Dimethyl -1 ,2 -oxazol -4 -yl)methyl] piperazin -1 -yl } - 4 -methyl -6 -(pyrrolidin -1 -yl)pyrimidine represents an exciting opportunity for pharmaceutical research due to its unique structure and potential biological activities. Further investigation into its pharmacological properties will be essential to determine whether it can become a valuable therapeutic agent in the future.
2549030-55-7 (2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine) 関連製品
- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)
- 2167671-35-2(1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-ylmethanesulfonamide)
- 1510728-51-4(2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one)
- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 2092039-71-7(1-(4-(3-Hydroxyazetidine-1-carbonyl)phenyl)ethan-1-one)
- 649549-98-4(2H-Azepin-2-one,7-ethylhexahydro-1-methyl-(9CI))
- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)
- 1223716-80-0(N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)
- 1227385-02-5((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)
- 2862784-20-9((2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one)




